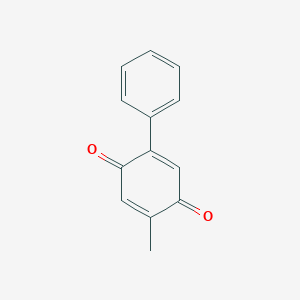![molecular formula C15H14BrNO2S B14334690 Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 97401-95-1](/img/structure/B14334690.png)
Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-(4-bromophenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization under basic conditions to form the aziridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are aziridine derivatives with various functional groups.
Oxidation: The major products are sulfoxides and sulfones.
Reduction: The major product is the corresponding sulfide.
Wissenschaftliche Forschungsanwendungen
Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a simple aziridine ring.
Azetidine: A four-membered nitrogen-containing heterocycle.
Epoxide: A three-membered oxygen-containing heterocycle.
Uniqueness
Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both the bromophenyl and methylphenylsulfonyl groups. These substituents impart distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications.
Eigenschaften
| 97401-95-1 | |
Molekularformel |
C15H14BrNO2S |
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-2-8-14(9-3-11)20(18,19)17-10-15(17)12-4-6-13(16)7-5-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
OGKVLFFBWMYUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)


![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
